molecular formula C12H13NO B8727173 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one

4-(Propan-2-yl)-1,2-dihydroquinolin-2-one

Cat. No.: B8727173
M. Wt: 187.24 g/mol
InChI Key: SNSCXWREOANVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Propan-2-yl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities. The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The hydroxyl group allows for hydrogen bonding, influencing the compound’s interaction with biological targets .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-propan-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-8(2)10-7-12(14)13-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,13,14)

InChI Key

SNSCXWREOANVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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